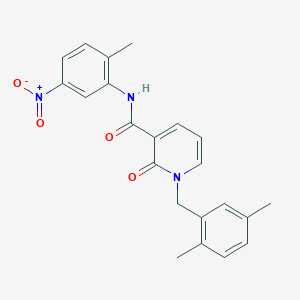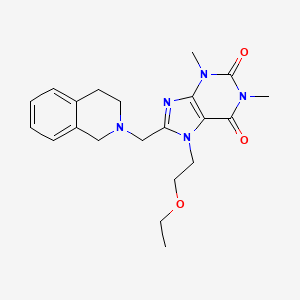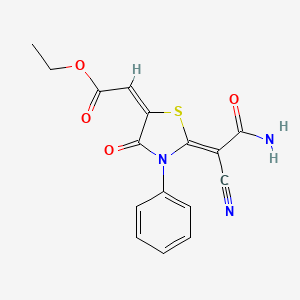
3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of Thiazolidin-2,4-dione (TZD), a five-membered heterocyclic compound . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Molecular Structure Analysis
The TZD moiety contains a carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Chemical Reactions Analysis
TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .Aplicaciones Científicas De Investigación
- In Vitro and In Vivo Activity : The newly synthesized benzothiazole derivatives demonstrated better inhibition potency against M. tuberculosis compared to standard reference drugs .
- Foundation : QSAR methodology, developed by Hansch, correlates physicochemical properties with biological activity using multivariable regression .
- Azetidine and Oxetane Rings : New heterocyclic amino acid derivatives containing azetidine and oxetane rings were synthesized and characterized. These compounds serve as important pharmacophores for pharmaceutical development .
Anti-Tubercular Activity
Quantitative Structure-Activity Relationship (QSAR) Modeling
Heterocyclic Amino Acid Derivatives
Halogen Exchange Reactions
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is the PPAR-γ receptor . This receptor plays a crucial role in regulating lipid metabolism and glucose homeostasis .
Mode of Action
The compound interacts with the PPAR-γ receptor, leading to its activation . This activation improves insulin resistance, which is a key factor in the development of type 2 diabetes . Additionally, the compound exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases .
Biochemical Pathways
Upon activation of the PPAR-γ receptor, the compound influences several biochemical pathways related to glucose and lipid metabolism . It also affects the pathways involved in the synthesis of bacterial cell walls by inhibiting Mur ligases . This results in the disruption of bacterial cell wall synthesis, leading to the antimicrobial action of the compound .
Pharmacokinetics
The thiazolidin-2,4-dione (tzd) scaffold, to which the compound belongs, is known for its wide range of biological activities . This suggests that the compound may have favorable ADME properties, contributing to its bioavailability and therapeutic potential.
Result of Action
The activation of the PPAR-γ receptor by the compound leads to improved insulin resistance, which can help in the management of type 2 diabetes . Its inhibition of Mur ligases disrupts bacterial cell wall synthesis, resulting in its antimicrobial action . Furthermore, the compound exhibits antioxidant action by scavenging reactive oxygen species (ROS) .
Direcciones Futuras
The future directions for “3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione” and similar compounds could involve further exploration of their biological activities and potential applications. This could include more in-depth studies on their hypoglycemic, antimicrobial, and antioxidant activities . Additionally, the development of more environmentally friendly synthesis methods could also be a focus .
Propiedades
IUPAC Name |
3-[1-(3-phenylmethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c23-18-13-27-20(25)22(18)16-10-21(11-16)19(24)15-7-4-8-17(9-15)26-12-14-5-2-1-3-6-14/h1-9,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYRQLUVWZRNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2777529.png)

![7-(4-ethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2777535.png)


![3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B2777539.png)
![N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide](/img/structure/B2777540.png)
![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride](/img/structure/B2777541.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2777544.png)


![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2777547.png)
![4-[4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2777549.png)
